molecular formula C23H22ClN5O2S B2638586 N-(4-chlorophenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 932496-48-5

N-(4-chlorophenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No.: B2638586
CAS No.: 932496-48-5
M. Wt: 467.97
InChI Key: UXQFNHQCLQSGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrazolo-pyrimidin core substituted with a sulfanyl acetamide group and a 4-chlorophenyl moiety. Its synthesis likely involves multi-step reactions analogous to methods described for structurally related N-substituted sulfanyl acetamides, such as the coupling of thiol-containing intermediates with bromoacetamide derivatives in the presence of NaH/DMF . The pyrazolo-pyrimidin scaffold is pharmacologically significant, often associated with kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-ethyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2S/c1-2-28-14-19-21(27-28)22(31)29(13-12-16-6-4-3-5-7-16)23(26-19)32-15-20(30)25-18-10-8-17(24)9-11-18/h3-11,14H,2,12-13,15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQFNHQCLQSGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a 4-chlorophenyl moiety and a pyrazolo[4,3-d]pyrimidine core, which are known for their diverse biological activities. The presence of the sulfanyl group is also noteworthy as it can influence the compound's reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant anticancer activity. For instance, compounds similar to this compound were tested against various cancer cell lines:

CompoundCell LineIC50 (µM)
1HT-2915.0
2DU-14512.5
3MCF-720.0

These findings indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study reported that related compounds demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 µg/mL for different bacterial strains .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors involved in cancer cell signaling pathways. For example, compounds with similar structures have been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and bioactivation .

Study 1: Anticancer Efficacy

In a laboratory setting, a series of pyrazolo[4,3-d]pyrimidine derivatives were synthesized and tested for their anticancer efficacy. The study revealed that modifications in the substituents on the pyrazole ring significantly affected the potency against colon and prostate cancer cell lines .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related compounds. The study highlighted that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria. The structure–activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups enhanced antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Bioactivity
Target Compound Pyrazolo[4,3-d]pyrimidin 2-ethyl, 6-(2-phenylethyl), 5-sulfanyl acetamide, 4-chlorophenyl Potential kinase inhibition (hypothesized)
N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide Pyrimidin 5-(4-methylphenyl)sulfonyl, 2-sulfanyl acetamide, 2-chlorophenyl Antimicrobial (reported)
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives 1,3,4-Oxadiazole Varied N-alkyl/aryl substitutions on acetamide Antimicrobial, low cytotoxicity
Aglaithioduline (vs. SAHA) Hydroxamate ~70% structural similarity to SAHA (Tanimoto coefficient) HDAC inhibition (predicted)

The target compound’s pyrazolo-pyrimidin core differentiates it from oxadiazole- or pyrimidin-based analogs. The 2-phenylethyl and ethyl groups on the pyrazolo-pyrimidin ring may enhance lipophilicity and target binding compared to simpler sulfonyl or oxadiazole derivatives .

Bioactivity Profiling

Bioactivity clustering studies suggest that compounds with structural similarities often share modes of action. For example:

  • Antimicrobial Activity : Sulfanyl acetamide derivatives (e.g., compound 6f in ) exhibit activity against Gram-positive bacteria, likely due to membrane disruption. The target compound’s pyrazolo-pyrimidin core may confer broader-spectrum activity, though experimental validation is needed.
  • Kinase Inhibition: Pyrazolo-pyrimidin scaffolds are known to inhibit kinases like PKA or CDKs. Substituents such as the 4-chlorophenyl group could modulate selectivity .

Computational Similarity Analysis

  • Tanimoto Coefficient : Structural similarity metrics (e.g., Tanimoto scores >0.7) indicate overlap with kinase inhibitors or HDAC-targeting compounds .
  • Molecular Networking : LC-MS/MS-based fragmentation patterns (cosine scores) could cluster the target compound with pyrimidin or acetamide derivatives .

Research Findings and Data

NMR Spectral Comparisons

As demonstrated in , NMR chemical shifts (e.g., δ 7.2–7.5 ppm for aromatic protons) in sulfanyl acetamides are sensitive to substituent effects. For the target compound:

  • Region A (positions 39–44) : Expected downfield shifts due to electron-withdrawing 4-chlorophenyl and pyrazolo-pyrimidin groups.
  • Region B (positions 29–36) : Upfield shifts may arise from the 2-phenylethyl group’s steric effects .

Toxicity and Pharmacokinetics

Compared to oxadiazole derivatives (e.g., 6g and 6j in ), the target compound’s pyrazolo-pyrimidin core may reduce cytotoxicity, as seen in analogs with bulky substituents . Predicted logP values (~3.5) suggest moderate blood-brain barrier permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.